Cas no 76094-26-3 ((2R,6R)-2-methyl-6-undecylpiperidine)

(2R,6R)-2-methyl-6-undecylpiperidine structure
76094-26-3 structure
Product Name:(2R,6R)-2-methyl-6-undecylpiperidine
CAS No:76094-26-3
MF:C17H35N
MW:253.466505289078
CID:982381
PubChem ID:72523
Update Time:2025-04-20

(2R,6R)-2-methyl-6-undecylpiperidine Chemical and Physical Properties

Names and Identifiers

    • (2R,6R)-2-methyl-6-undecylpiperidine
    • METHYLUNDECYLPIPERIDINE, TRANS
    • (+/-)-cis isosolenopsin A
    • (+/-)-epi-solenopsin A
    • (+/-)-isosolenopsin
    • (+/-)-isosolenopsin A
    • (-)-Solenopsin A
    • AC1L2I8B
    • AC1Q2VZ4
    • AC1Q4V6S
    • C16782
    • cis-2-methyl-6-undecylpiperidine
    • cis-2-Undecyl-5-methylpiperidine
    • cis-6-methyl-2-undecanylpiperidine
    • solenopsin
    • SureCN2688462
    • Piperidine, 2-methyl-6-undecyl-, (2R,6R)-rel-
    • 137038-57-4
    • trans-2-Methyl-6-n-undecylpiperidine
    • (2R,6R)-Solenopsin A
    • HY-16461
    • Q4427689
    • UNII-JMN4G8N49K
    • CHEBI:80722
    • (+/-)-Solenopsin A
    • Rel-(2R,6R)-2-methyl-6-undecylpiperidine
    • SR7V29CE8U
    • Piperidine, 2-methyl-6-undecyl-, (2R-trans)-
    • (-)-Solenopsine A
    • trans-Solenopsin A
    • AKOS040738805
    • 76094-26-3
    • UNII-SR7V29CE8U
    • (+/-)-Solenopsine A
    • DTXSID90903975
    • 28720-60-7
    • NSC 166588
    • SCHEMBL2688462
    • (+/-)-trans-Solenopsin A
    • CS-0006349
    • Solenopsin A, (-)-
    • trans-2-methyl-6-undecylpiperidine
    • (+/-)-Solenopsin a'
    • JMN4G8N49K
    • Solenopsin A
    • 2-Pipecoline, 6-undecyl-, trans-(+/-)-
    • NSC-166588
    • Methylundecylpiperidine, trans-
    • Piperidine, 2-methyl-6-undecyl-, (2R,6R)-
    • Solenopsin A, (+/-)-
    • Cis-2-methyl-6-n-undecylpiperidine
    • Inchi: 1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m1/s1
    • InChI Key: AYJGABFBAYKWDX-IAGOWNOFSA-N
    • SMILES: N1[C@H](C)CCC[C@H]1CCCCCCCCCCC

Computed Properties

  • Exact Mass: 253.27700
  • Monoisotopic Mass: 253.276950121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 10
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 5.76670
Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent